![molecular formula C225H234O9 B13782333 Tris-[11-pentakis-(4'-propylphenylethynyl)phenoxyundecyl]trimesate](/img/structure/B13782333.png)
Tris-[11-pentakis-(4'-propylphenylethynyl)phenoxyundecyl]trimesate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris-[11-pentakis-(4’-propylphenylethynyl)phenoxyundecyl]trimesate: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris-[11-pentakis-(4’-propylphenylethynyl)phenoxyundecyl]trimesate typically involves multi-step organic reactions. The process begins with the preparation of the phenylethynyl intermediates, followed by their attachment to the undecyl chain. The final step involves the formation of the trimesate core, which is achieved through esterification reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of specialized reactors and purification methods to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Tris-[11-pentakis-(4’-propylphenylethynyl)phenoxyundecyl]trimesate undergoes various chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the phenylethynyl groups to phenyl groups.
Substitution: The compound can undergo substitution reactions, where the phenylethynyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include quinone derivatives, phenyl-substituted compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Tris-[11-pentakis-(4’-propylphenylethynyl)phenoxyundecyl]trimesate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Medicine: Investigated for its potential use in therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of Tris-[11-pentakis-(4’-propylphenylethynyl)phenoxyundecyl]trimesate involves its interaction with specific molecular targets and pathways. The phenylethynyl groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
- Tris-[11-pentakis-(4’-methylphenylethynyl)phenoxyundecyl]trimesate
- Tris-[11-pentakis-(4’-ethylphenylethynyl)phenoxyundecyl]trimesate
- Tris-[11-pentakis-(4’-butylphenylethynyl)phenoxyundecyl]trimesate
Comparison: Tris-[11-pentakis-(4’-propylphenylethynyl)phenoxyundecyl]trimesate is unique due to its specific propyl substituents, which influence its chemical properties and reactivity. Compared to similar compounds with different alkyl groups, it may exhibit distinct solubility, stability, and interaction profiles, making it suitable for specific applications.
Properties
Molecular Formula |
C225H234O9 |
|---|---|
Molecular Weight |
3082 g/mol |
IUPAC Name |
tris[11-[2,3,4,5,6-pentakis[2-(4-propylphenyl)ethynyl]phenoxy]undecyl] benzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C225H234O9/c1-16-58-172-73-103-187(104-74-172)133-148-205-208(151-136-190-109-79-175(61-19-4)80-110-190)214(157-142-196-121-91-181(67-25-10)92-122-196)220(215(158-143-197-123-93-182(68-26-11)94-124-197)209(205)152-137-191-111-81-176(62-20-5)82-112-191)229-163-52-46-40-34-31-37-43-49-55-166-232-223(226)202-169-203(224(227)233-167-56-50-44-38-32-35-41-47-53-164-230-221-216(159-144-198-125-95-183(69-27-12)96-126-198)210(153-138-192-113-83-177(63-21-6)84-114-192)206(149-134-188-105-75-173(59-17-2)76-106-188)211(154-139-193-115-85-178(64-22-7)86-116-193)217(221)160-145-199-127-97-184(70-28-13)98-128-199)171-204(170-202)225(228)234-168-57-51-45-39-33-36-42-48-54-165-231-222-218(161-146-200-129-99-185(71-29-14)100-130-200)212(155-140-194-117-87-179(65-23-8)88-118-194)207(150-135-189-107-77-174(60-18-3)78-108-189)213(156-141-195-119-89-180(66-24-9)90-120-195)219(222)162-147-201-131-101-186(72-30-15)102-132-201/h73-132,169-171H,16-72,163-168H2,1-15H3 |
InChI Key |
FSRSQNKSAQBWJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)CCC)C#CC4=CC=C(C=C4)CCC)OCCCCCCCCCCCOC(=O)C5=CC(=CC(=C5)C(=O)OCCCCCCCCCCCOC6=C(C(=C(C(=C6C#CC7=CC=C(C=C7)CCC)C#CC8=CC=C(C=C8)CCC)C#CC9=CC=C(C=C9)CCC)C#CC1=CC=C(C=C1)CCC)C#CC1=CC=C(C=C1)CCC)C(=O)OCCCCCCCCCCCOC1=C(C(=C(C(=C1C#CC1=CC=C(C=C1)CCC)C#CC1=CC=C(C=C1)CCC)C#CC1=CC=C(C=C1)CCC)C#CC1=CC=C(C=C1)CCC)C#CC1=CC=C(C=C1)CCC)C#CC1=CC=C(C=C1)CCC)C#CC1=CC=C(C=C1)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[Bis(2-chloroethyl)amino]phenyl}-2-chloroacetamide](/img/structure/B13782251.png)
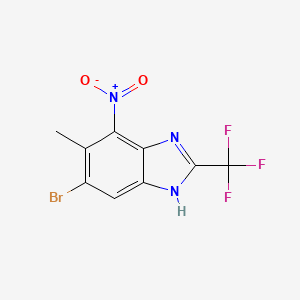



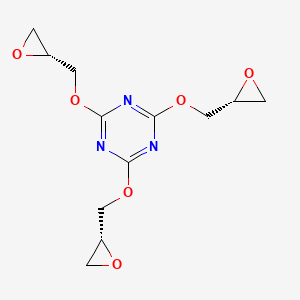
![4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate](/img/structure/B13782298.png)
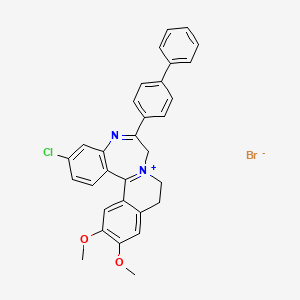


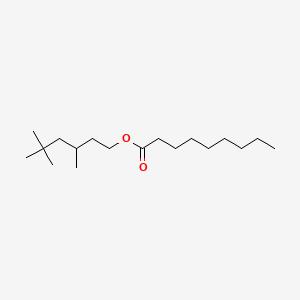
![2-[3-[Carboxy(thiophen-2-yl)methyl]phenyl]propanoic acid](/img/structure/B13782323.png)
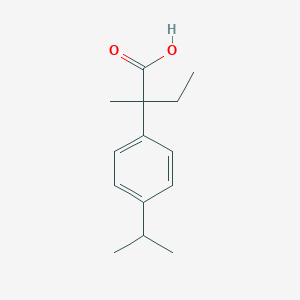
![4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B13782330.png)
